Estra-1,3,5(10),16-tetraene-3,17-diol diacetate

Description

Properties

IUPAC Name |

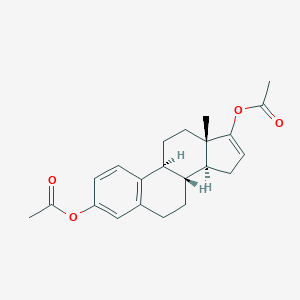

(3-acetyloxy-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-yl) acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26O4/c1-13(23)25-16-5-7-17-15(12-16)4-6-19-18(17)10-11-22(3)20(19)8-9-21(22)26-14(2)24/h5,7,9,12,18-20H,4,6,8,10-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPJNGUPMJAHAND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CCC2C1(CCC3C2CCC4=C3C=CC(=C4)OC(=O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30942782 |

Source

|

| Record name | Estra-1(10),2,4,16-tetraene-3,17-diyl diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30942782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20592-42-1 |

Source

|

| Record name | Estra-1,3,5(10),16-tetraene-3,17-diol diacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020592421 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Estrone enol diacetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97079 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Estra-1(10),2,4,16-tetraene-3,17-diyl diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30942782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Estra-1,3,5(10),16-tetraene-3,17-diol diacetate chemical properties

An In-depth Technical Guide to the Chemical Properties of Estra-1,3,5(10),16-tetraene-3,17-diol Diacetate

Foreword: This document serves as a comprehensive technical guide on Estra-1,3,5(10),16-tetraene-3,17-diol diacetate. Designed for an audience of researchers, medicinal chemists, and professionals in drug development, this guide moves beyond a simple recitation of facts. It aims to provide a foundational understanding of the compound's chemical nature, synthesis, and characterization, grounded in the principles of scientific integrity. We will explore the causality behind methodologies and provide the framework for its rigorous scientific investigation.

Core Molecular Identity and Significance

Estra-1,3,5(10),16-tetraene-3,17-diol diacetate (CAS No. 20592-42-1) is a synthetic steroid derivative of estradiol, the primary female sex hormone.[1][2] Its structure is distinguished by two key modifications to the estradiol core: the introduction of a double bond between carbons 16 and 17, and the acetylation of the hydroxyl groups at positions 3 and 17. These alterations fundamentally change the molecule's polarity, steric profile, and metabolic stability compared to the parent hormone, making it a subject of interest for chemical and biological exploration. Understanding its properties is crucial for its potential use as a chemical intermediate in the synthesis of complex steroids or as a standalone research compound.[3]

Physicochemical Characteristics

The physical properties of a compound dictate its handling, purification, and formulation. The diacetate functionalization renders the molecule significantly more lipophilic than its diol precursor.

Table 1: Key Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 20592-42-1 | [1][2] |

| Molecular Formula | C₂₂H₂₆O₄ | [4] |

| Molecular Weight | 354.45 g/mol | |

| Appearance | Typically a white to off-white solid | Inferred |

| Solubility | Expected to be soluble in chlorinated solvents (DCM, chloroform) and moderately soluble in ethers and esters (EtOAc). Poorly soluble in water. | Inferred from structure |

Expert Insight: The increased lipophilicity due to the acetate esters suggests that purification will rely heavily on normal-phase chromatography or recrystallization from non-polar or moderately polar organic solvents. While specific experimental data is sparse, its behavior can be reliably predicted based on its structural class. Commercial suppliers note that analytical data is not routinely collected for this compound, placing the onus of identity and purity confirmation on the end-user.

Synthesis and Purification Strategy

Proposed Synthetic Workflow

The following workflow outlines a plausible multi-step synthesis. The key transformation is the introduction of the C16-C17 unsaturation, often achieved via elimination from a 16- or 17-functionalized precursor, followed by a standard acetylation.

Caption: Plausible synthetic route to Estra-1,3,5(10),16-tetraene-3,17-diol diacetate.

Protocol: Diacetylation of the Diol Precursor

This protocol details the final step of the synthesis, a robust and widely used method for acylating steroidal alcohols.

-

System Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 1.0 equivalent of the Estra-1,3,5(10),16-tetraene-3,17-diol precursor in anhydrous pyridine (approx. 0.1 M concentration).

-

Causality: Anhydrous conditions are critical to prevent hydrolysis of the acetic anhydride reagent. Pyridine serves as both the solvent and a basic catalyst, neutralizing the acetic acid byproduct to drive the reaction to completion.

-

-

Reagent Addition: Cool the solution to 0 °C using an ice bath. Add acetic anhydride (Ac₂O, 2.5 equivalents) dropwise via syringe.

-

Causality: Adding the reactive anhydride at 0 °C helps to control the initial exotherm of the reaction. A slight excess of the anhydride ensures full conversion of both hydroxyl groups.

-

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC) with a mobile phase such as 3:1 Hexanes:Ethyl Acetate. The product will appear as a new, less polar spot (higher Rf) compared to the diol starting material.

-

Trustworthiness: TLC provides a rapid, qualitative check for the consumption of starting material and the formation of the product, forming a self-validating loop for reaction completion.

-

-

Aqueous Workup: Upon completion, carefully pour the reaction mixture into a beaker of ice-cold 1M HCl. This step quenches excess acetic anhydride and protonates the pyridine, rendering it water-soluble.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate (3x volumes).

-

Washing: Wash the combined organic layers sequentially with 1M HCl (to remove residual pyridine), saturated NaHCO₃ solution (to neutralize any remaining acid), and finally with brine (to initiate drying).

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo using a rotary evaporator.

-

Purification: Purify the resulting crude solid/oil via flash column chromatography on silica gel or by recrystallization (e.g., from methanol or ethanol) to yield the pure diacetate product.

Spectroscopic Elucidation (Predicted)

While specific, published spectra for this compound are not available from commercial suppliers, its structure can be unequivocally confirmed using standard spectroscopic methods. The following are the expected characteristic signals based on its molecular structure and data from related compounds.[5][6]

Table 2: Predicted Spectroscopic Data

| Technique | Expected Characteristics |

| ¹H NMR | - Aromatic Region (A-ring): 3 distinct signals between δ 6.5-7.5 ppm. - Vinylic Proton (C16-H): 1 signal around δ 5.5-6.0 ppm. - Acetate Methyls: 2 sharp singlets around δ 2.1-2.3 ppm (integrating to 3H each). - Steroidal Backbone: A complex series of multiplets in the aliphatic region (δ 1.0-3.0 ppm). - C18-Methyl: A sharp singlet around δ 0.8-1.0 ppm. |

| ¹³C NMR | - Carbonyls (Acetate): 2 signals in the δ 170-172 ppm region. - Aromatic/Olefinic Carbons: Multiple signals between δ 110-160 ppm. - Acetate Methyls: 2 signals around δ 21 ppm. - Aliphatic Carbons: Multiple signals corresponding to the steroidal core. |

| IR (Infrared) | - C=O Stretch (Ester): Strong, sharp absorption band around 1730-1750 cm⁻¹. - C=C Stretch (Aromatic/Olefinic): Medium absorptions around 1600-1620 cm⁻¹ and 1450-1500 cm⁻¹. - C-O Stretch (Ester): Strong absorptions in the 1200-1250 cm⁻¹ region. |

| Mass Spec. (MS) | - Molecular Ion [M]⁺: Expected at m/z 354.44. High-resolution mass spectrometry (HRMS) would confirm the elemental composition C₂₂H₂₆O₄. |

Biological Context and Research Applications

As a derivative of estradiol, this compound is a logical candidate for interaction with estrogen receptors (ERα and ERβ).[7] The diacetate groups function as protecting groups that are likely to be hydrolyzed in vivo by esterase enzymes, releasing the active diol. This pro-drug strategy is often used to improve bioavailability and pharmacokinetics.

The introduction of the C16-C17 double bond creates a planar, rigid system in the D-ring, which could significantly alter binding affinity and selectivity for ER subtypes compared to estradiol. Researchers may use this compound to:

-

Probe the steric and electronic requirements of the estrogen receptor ligand-binding pocket.

-

Serve as a synthetic precursor for more complex steroidal analogs.

-

Investigate its potential as a selective estrogen receptor modulator (SERM).

Caption: Conceptual pathway from pro-drug hydrolysis to receptor binding.

References

-

PubChem. (n.d.). Estra-1,3,5(10),16-tetraen-3-ol. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Estra-1,3,5(10)-triene-3,17-diol, 16-iodo-, (16alpha,17beta)-. National Center for Biotechnology Information. Retrieved from [Link]

-

Bhat, S., et al. (2011). A Facile Total Synthesis of ent-17β-Estradiol and Structurally–Related Analogues. National Institutes of Health. Retrieved from [Link]

-

Chemsrc. (2024). CAS#:20592-42-1 | Estra-1,3,5(10),16-tetraene-3,17-diol diacetate. Retrieved from [Link]

-

SpectraBase. (n.d.). Estra-1,3,5(10)-triene-3,17-diol, 1-methyl-, (17.beta.)-. Retrieved from [Link]

-

PubChem. (n.d.). Estra-1,3,5(10)-triene-3,17-diol. National Center for Biotechnology Information. Retrieved from [Link]

-

Canadian Journal of Chemistry. (2018). A Three-Step Synthesis of Estra-4,9-diene-3,17-dione. Retrieved from [Link]

Sources

- 1. estra-1,3,5(10),16-tetraene-3,17-diol diacetate | 20592-42-1 [chemicalbook.com]

- 2. CAS#:20592-42-1 | Estra-1,3,5(10),16-tetraene-3,17-diol diacetate | Chemsrc [chemsrc.com]

- 3. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 4. echemi.com [echemi.com]

- 5. Estra-1,3,5(10),16-tetraen-3-ol | C18H22O | CID 101988 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. A Facile Total Synthesis of ent-17β-Estradiol and Structurally–Related Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Estra-1,3,5(10)-triene-3,17-diol | C18H24O2 | CID 9811784 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Estra-1,3,5(10),16-tetraene-3,17-diol diacetate (CAS: 20592-42-1)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

Estra-1,3,5(10),16-tetraene-3,17-diol diacetate, also known as Estrone Enol Diacetate, is a synthetic steroid derivative of significant interest in medicinal chemistry and drug discovery. With the CAS number 20592-42-1, this compound serves as a crucial protected intermediate in the synthesis of complex steroid analogs and hormone derivatives. Its unique structural features, particularly the diacetate protection of the phenolic hydroxyl group at C3 and the enolized C17 hydroxyl group, allow for selective chemical modifications at other positions of the steroid nucleus. This guide provides a comprehensive technical overview of its chemical properties, a detailed synthesis protocol, and advanced analytical methodologies for its characterization. Furthermore, we will explore its potential as a prodrug scaffold and its applications in the development of novel therapeutics, particularly in cancer research.

Introduction: The Strategic Importance of Protected Intermediates in Steroid Synthesis

The synthesis of complex steroidal molecules for pharmaceutical applications often necessitates a multi-step approach where specific functional groups must be temporarily masked or "protected" to prevent unwanted side reactions. Estra-1,3,5(10),16-tetraene-3,17-diol diacetate exemplifies such a strategic intermediate. The diacetate functionalization renders the otherwise reactive phenolic and enolic hydroxyl groups inert to a variety of reaction conditions, thereby enabling chemists to perform modifications on other parts of the steroid backbone with high precision. This controlled approach is fundamental in creating novel steroid-based drugs with tailored pharmacological profiles.

Physicochemical Properties

A thorough understanding of the physicochemical properties of Estra-1,3,5(10),16-tetraene-3,17-diol diacetate is essential for its handling, formulation, and analysis.

| Property | Value | Source |

| CAS Number | 20592-42-1 | [1][2][3] |

| Molecular Formula | C22H26O4 | [1] |

| Molecular Weight | 354.45 g/mol | [2] |

| Synonyms | Estrone Enol Diacetate, 17-(acetyloxy)estra-1,3,5(10),16-tetraen-3-yl acetate | [2] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 148-149 °C | [4] |

| Boiling Point | 490.8°C at 760 mmHg | [1] |

| Density | 1.19 g/cm³ | [1] |

| Solubility | Soluble in organic solvents like ethanol, acetone, and ethyl acetate. Insoluble in water. |

Synthesis and Mechanistic Insights

The synthesis of Estra-1,3,5(10),16-tetraene-3,17-diol diacetate is typically achieved from estrone, a readily available steroid precursor. The choice of reagents and reaction conditions is critical to ensure high yield and purity.

Synthetic Pathway

The most common synthetic route involves the enolization of the C17-keto group of estrone, followed by acetylation of both the enolic hydroxyl and the phenolic C3-hydroxyl group.

Sources

- 1. Chromatographic Separation of Synthetic Estrogen and Progesterone in Presence of Natural Congeners: Application to Saliva and Pharmaceutical Samples | Semantic Scholar [semanticscholar.org]

- 2. The Identification of Six Estrogen Preparations by Combining Thin-Layer Chromatography with Micro-Raman Imaging Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CAS#:20592-42-1 | Estra-1,3,5(10),16-tetraene-3,17-diol diacetate | Chemsrc [chemsrc.com]

- 4. echemi.com [echemi.com]

An In-depth Technical Guide to the Solubility of Estra-1,3,5(10),16-tetraene-3,17-diol diacetate

This guide provides a comprehensive overview of the solubility characteristics of Estra-1,3,5(10),16-tetraene-3,17-diol diacetate, a compound of interest for researchers, scientists, and professionals in drug development. Given the limited availability of public data on this specific molecule, this document emphasizes the foundational principles of its solubility based on its chemical structure and provides a detailed, field-proven protocol for its empirical determination.

Introduction to Estra-1,3,5(10),16-tetraene-3,17-diol diacetate

Estra-1,3,5(10),16-tetraene-3,17-diol diacetate is a steroidal compound with the chemical formula C22H26O4 and a molecular weight of 354.45 g/mol .[1] Its structure is characterized by the core estrane skeleton, featuring a tetraene system within the A and B rings and diacetate esters at the C3 and C17 positions. While specific applications are not widely documented for this particular derivative, related steroidal compounds are pivotal in various therapeutic areas. Understanding the solubility of this compound is a critical first step in any research or development pipeline, as it directly impacts formulation, bioavailability, and in-vitro assay design.

Physicochemical Properties and Predicted Solubility Profile

The solubility of a compound is dictated by its physicochemical properties. For Estra-1,3,5(10),16-tetraene-3,17-diol diacetate, the key determinants are its steroidal backbone and the attached diacetate functional groups.

Structural Features Influencing Solubility:

-

Steroidal Core: The rigid, polycyclic, and largely nonpolar hydrocarbon framework of the estrane skeleton contributes to the molecule's lipophilicity. Steroids are generally characterized by low aqueous solubility.[2]

-

Diacetate Groups: The two acetate ester groups at positions C3 and C17 introduce some polar character to the molecule through their carbonyl oxygens. However, the acetyl groups also add to the overall size and nonpolar surface area. The esterification of the hydroxyl groups of the parent diol removes the potential for hydrogen bond donation, which typically decreases solubility in protic solvents like water.

-

Aromatic A-Ring and Conjugated System: The conjugated double bond system in the A and B rings contributes to the planarity and electronic properties of that region of the molecule but does not significantly enhance aqueous solubility.

Predicted Solubility:

Based on these structural features, a qualitative solubility profile can be predicted. This serves as a hypothesis to be tested experimentally.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Ethanol, Methanol | Very Low to Insoluble | The large, nonpolar steroidal core dominates the molecule's character. The absence of hydrogen bond donating groups further limits interaction with protic solvents. While some solubility in alcohols is expected, it is likely to be minimal. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to High | These solvents can engage in dipole-dipole interactions with the acetate groups and can effectively solvate the large organic molecule without the need for hydrogen bonding. |

| Nonpolar | Toluene, Hexane | Low to Moderate | While the molecule is predominantly lipophilic, the polarity of the diacetate groups may limit its solubility in purely nonpolar solvents compared to polar aprotic solvents. |

| Chlorinated | Dichloromethane, Chloroform | Moderate to High | These solvents are effective at dissolving many organic compounds of intermediate polarity and are likely to be good solvents for this molecule. |

The following diagram illustrates the relationship between the molecular structure and its predicted solubility characteristics.

Caption: Relationship between molecular structure and predicted solubility.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The gold standard for determining equilibrium solubility is the shake-flask method. This protocol is designed to be a self-validating system, ensuring accurate and reproducible results.

Principle:

An excess amount of the solid compound is equilibrated with a specific solvent at a constant temperature until the concentration of the dissolved solute in the supernatant reaches a constant value. This concentration represents the equilibrium solubility.

Materials and Equipment:

-

Estra-1,3,5(10),16-tetraene-3,17-diol diacetate (solid)

-

Selected solvents (e.g., water, ethanol, DMSO, dichloromethane)

-

Analytical balance

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Step-by-Step Methodology:

-

Preparation of Stock Solution for Calibration:

-

Accurately weigh a known amount of the compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., acetonitrile or DMSO) to prepare a stock solution of known concentration.

-

Prepare a series of calibration standards by serial dilution of the stock solution. This is crucial for accurate quantification.

-

-

Sample Preparation:

-

Add an excess amount of solid Estra-1,3,5(10),16-tetraene-3,17-diol diacetate to a series of vials. "Excess" means that undissolved solid should be clearly visible at the end of the experiment. A starting point could be 5-10 mg of solid in 1 mL of solvent.

-

Add a precise volume of the chosen solvent to each vial.

-

Prepare at least three replicates for each solvent to ensure statistical validity.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in a temperature-controlled orbital shaker set to a standard temperature (e.g., 25 °C).

-

Shake the samples at a constant speed for a predetermined period (e.g., 24-48 hours). The goal is to reach equilibrium. To validate the equilibration time, samples can be taken at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration is no longer increasing.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Centrifuge the vials at a moderate speed (e.g., 5000 rpm for 15 minutes) to pellet the remaining solid. This step is critical to avoid contamination of the supernatant with undissolved particles.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Immediately filter the supernatant using a 0.22 µm syringe filter into a clean vial. This removes any remaining fine particles.

-

Accurately dilute the filtered supernatant with the mobile phase of the HPLC to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted samples by HPLC.

-

-

Quantification:

-

Develop an HPLC method capable of resolving the analyte from any impurities. A reverse-phase C18 column is often a good starting point for steroidal compounds.

-

Generate a calibration curve by plotting the peak area from the HPLC analysis of the calibration standards against their known concentrations.

-

Determine the concentration of the compound in the diluted supernatant samples by interpolating their peak areas on the calibration curve.

-

Calculate the original solubility in the solvent by multiplying the determined concentration by the dilution factor.

-

The following diagram outlines this experimental workflow.

Caption: Experimental workflow for solubility determination.

Data Presentation and Interpretation

The experimentally determined solubility data should be summarized in a clear and concise table. This allows for easy comparison across different solvents and provides a valuable resource for future experimental design.

Example Data Table:

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (M) |

| Water | 25 | < 0.01 | < 2.82 x 10⁻⁵ |

| Ethanol | 25 | [Experimental Value] | [Calculated Value] |

| DMSO | 25 | [Experimental Value] | [Calculated Value] |

| Dichloromethane | 25 | [Experimental Value] | [Calculated Value] |

Note: The values in this table are placeholders and must be replaced with experimentally determined data.

Conclusion

References

-

Chemsrc. CAS#:20592-42-1 | Estra-1,3,5(10),16-tetraene-3,17-diol diacetate. [Link]

-

ResearchGate. Solubilizing Steroidal Drugs by β-Cyclodextrin Derivatives. [Link]

Sources

Spectroscopic Fingerprinting of Estra-1,3,5(10),16-tetraene-3,17-diol diacetate: A Guide for Researchers

Introduction: Unveiling the Molecular Architecture

Estra-1,3,5(10),16-tetraene-3,17-diol diacetate is a steroidal molecule of significant interest in medicinal chemistry and drug development. As with any high-purity compound intended for research or pharmaceutical applications, unambiguous structural confirmation and purity assessment are paramount. This technical guide provides an in-depth exploration of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as they apply to the comprehensive analysis of this specific estratetraene derivative.

While direct, published spectra for this exact diacetate derivative are not broadly available, this guide leverages established principles of spectroscopic analysis for steroidal compounds and data from closely related analogues to present a robust predictive analysis. The methodologies and interpretive frameworks discussed herein are designed to empower researchers to confidently characterize this molecule and similar steroidal structures. This document moves beyond a simple recitation of techniques, offering insights into the causal relationships between molecular structure and spectral output, thereby ensuring a self-validating analytical approach.

The Analytical Workflow: A Multi-faceted Approach

The comprehensive characterization of Estra-1,3,5(10),16-tetraene-3,17-diol diacetate relies on the synergistic interpretation of data from multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined application ensures the highest degree of analytical certainty.

Caption: Integrated spectroscopic workflow for structural elucidation.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - Mapping the Core Structure

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules, providing information on the chemical environment, connectivity, and stereochemistry of atoms. For Estra-1,3,5(10),16-tetraene-3,17-diol diacetate, both ¹H and ¹³C NMR are essential.

Experimental Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical and should be one that fully dissolves the sample without reacting with it.

-

Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher is recommended for better signal dispersion, especially for complex steroidal regions).

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay of at least 1-2 seconds.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be necessary due to the lower natural abundance of ¹³C. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) are highly recommended to differentiate between CH, CH₂, and CH₃ groups.

-

2D NMR (Optional but Recommended): For unambiguous assignments, acquire 2D spectra such as COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

¹H NMR Spectral Interpretation: Predicted Chemical Shifts

The ¹H NMR spectrum will provide a wealth of information. The expected signals can be categorized based on the distinct regions of the molecule.

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Key Insights |

| Aromatic (H-1, H-2, H-4) | 6.8 - 7.3 | d, dd, t | Signals characteristic of the substituted aromatic A-ring. |

| Vinylic (H-16, H-17) | 5.5 - 6.5 | m | The double bond in the D-ring will produce distinct downfield signals. |

| Carbinol (H-17) | ~5.0 | m | The proton at the C-17 position, deshielded by the adjacent acetate group. |

| Acetate Methyls | ~2.1 and ~2.3 | s (2x) | Two sharp singlets, each integrating to 3H, for the two acetate groups. |

| Angular Methyl (C-18) | 0.8 - 1.0 | s | A characteristic singlet for the methyl group at the C/D ring junction. |

| Steroidal Skeleton (Aliphatic) | 1.2 - 2.9 | m | A complex region of overlapping multiplets from the various CH and CH₂ groups of the B, C, and D rings. |

Note: These are predicted values based on analogues. Actual values may vary slightly.

¹³C NMR Spectral Interpretation: Predicted Chemical Shifts

The ¹³C NMR spectrum reveals the carbon framework of the molecule.

| Carbon Type | Predicted Chemical Shift (δ, ppm) | Key Insights |

| Ester Carbonyls (C=O) | 169 - 171 | Two distinct signals for the acetate carbonyls. |

| Aromatic (C-1, C-2, C-3, C-4, C-5, C-10) | 110 - 158 | Six signals corresponding to the aromatic A-ring carbons. |

| Vinylic (C-16, C-17) | 120 - 140 | Signals for the sp² carbons of the D-ring double bond. |

| C-O (C-3, C-17) | 70 - 85 | Carbons directly bonded to the acetate oxygen atoms. |

| Acetate Methyls (CH₃) | 20 - 22 | Two signals for the acetate methyl carbons. |

| Angular Methyl (C-18) | 12 - 18 | The characteristic upfield signal for the C-18 methyl carbon. |

| Steroidal Skeleton (Aliphatic) | 25 - 55 | Multiple signals for the sp³ carbons of the steroid nucleus. |

Note: These are predicted values based on analogues. Actual values may vary slightly.

Part 2: Infrared (IR) Spectroscopy - Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum of Estra-1,3,5(10),16-tetraene-3,17-diol diacetate will be dominated by absorptions from the ester and aromatic functionalities.

Experimental Protocol: FT-IR Analysis

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most convenient. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. A background spectrum of the clean ATR crystal or KBr is recorded first and automatically subtracted from the sample spectrum.

IR Spectral Interpretation: Key Vibrational Modes

The presence of two acetate groups and an aromatic ring gives rise to several characteristic and intense absorption bands.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Appearance | Significance |

| C-H Stretch (Aromatic) | 3030 - 3100 | Medium to weak | Confirms the presence of the aromatic A-ring.[1] |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium to strong | Aliphatic C-H bonds of the steroid skeleton. |

| C=O Stretch (Ester) | 1735 - 1750 | Strong, sharp | Characteristic, intense absorption for the ester carbonyls.[2][3][4] |

| C=C Stretch (Aromatic) | 1450 - 1600 | Multiple medium bands | Vibrations of the aromatic ring.[1] |

| C-O Stretch (Ester) | 1000 - 1300 | Two strong bands | Asymmetric and symmetric stretching of the C-O-C linkage of the ester groups.[2][4] |

Part 3: Mass Spectrometry (MS) - Determining Molecular Weight and Formula

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy.

Experimental Protocol: Mass Spectrometric Analysis

-

Ionization Technique: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are suitable for this type of molecule. ESI is generally preferred for its soft ionization, which typically yields a prominent molecular ion.

-

Mass Analyzer: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap is essential for accurate mass measurement.

-

Data Acquisition: The sample is introduced into the ion source, typically dissolved in a suitable solvent like methanol or acetonitrile. The mass spectrum is acquired in positive ion mode.

-

Tandem MS (MS/MS): To gain further structural information, the molecular ion can be selected and fragmented (Collision-Induced Dissociation - CID) to produce a characteristic fragmentation pattern.

Mass Spectral Interpretation: Expected Ions and Fragmentation

Caption: Predicted ESI-MS fragmentation pathway.

For a molecular formula of C₂₂H₂₆O₄, the expected exact mass is 354.1831.

-

Molecular Ion: In positive mode ESI-MS, the most prominent ions are expected to be the protonated molecule [M+H]⁺ at m/z 355.1909, and potentially sodium [M+Na]⁺ (m/z 377.1728) and potassium [M+K]⁺ (m/z 393.1468) adducts.

-

Fragmentation Pattern: Tandem MS (MS/MS) of the [M+H]⁺ ion would likely show sequential losses of acetic acid (60 Da) or ketene (42 Da) from the two acetate groups.[5][6]

-

A loss of one molecule of acetic acid would result in a fragment ion at m/z 295.17.

-

A subsequent loss of the second molecule of acetic acid would lead to a fragment at m/z 235.15.

-

Conclusion: A Unified Spectroscopic Identity

The structural elucidation of Estra-1,3,5(10),16-tetraene-3,17-diol diacetate is a clear demonstration of the power of modern spectroscopic methods. While a single technique provides valuable clues, it is the congruent and self-validating data from NMR, IR, and MS that collectively establish the molecule's identity with the highest level of confidence. The ¹H and ¹³C NMR spectra define the precise arrangement of atoms in the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups (esters and aromatic ring), and high-resolution mass spectrometry validates the elemental composition and molecular weight. This guide provides the foundational knowledge and predictive data necessary for researchers to confidently undertake the spectroscopic analysis of this and related steroidal compounds, ensuring the integrity and reliability of their scientific investigations.

References

-

Characteristics of mass fragmentation of steroids by atmospheric pressure chemical ionization-mass spectrometry. PubMed. Available at: [Link]

-

Characteristics of Mass Fragmentation of Steroids by Atmospheric Pressure Chemical Ionization-Mass Spectrometry. J-Stage. Available at: [Link]

-

Gas Chromatography Properties and Mass Spectrometry Fragmentation of Anabolic Androgenic Steroids in Doping Control. Taylor & Francis Online. Available at: [Link]

-

Revealing Structure and Localization of Steroid Regioisomers through Predictive Fragmentation Patterns in Mass Spectrometry Imaging. NIH National Library of Medicine. Available at: [Link]

-

Mass Spectral Analysis of Sterols and Other Steroids in Different Ionization Modes: Sensitivity and Oxidation Artifacts. Journal of the American Society for Mass Spectrometry. Available at: [Link]

-

Binding, X-ray and NMR studies of the three A-ring isomers of natural estradiol. PubMed. Available at: [Link]

-

Synthesis and Characterization of Natural Product-Based Steroid-Triazole Hybrids via Click Reaction and Evaluation of Their Anti. ACS Omega. Available at: [Link]

-

The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. Available at: [Link]

-

12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Available at: [Link]

-

IR Spectroscopy Tutorial: Esters. University of Calgary. Available at: [Link]

-

15.7 Spectroscopy of Aromatic Compounds. OpenStax. Available at: [Link]

-

Chapter - Spectroscopic Analysis of Steroids. Bentham Science. Available at: [Link]

-

Table of Characteristic IR Absorptions. Pavia, Lampman, Kriz, Vyvyan. Available at: [Link]

-

(PDF) Spectroscopic Methods of Steroid Analysis. ResearchGate. Available at: [Link]

-

Estra-1,3,5(10),16-tetraene-3,17-diol diacetate. Chemsrc. Available at: [Link]

Sources

- 1. estra-1,3,5(10),16-tetraene-3,17-diol diacetate | 20592-42-1 [chemicalbook.com]

- 2. Estradiol [webbook.nist.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Estra-1,3,5(10)-trien-3,16alpha,17beta-triol | C18H24O3 | CID 6432479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mzCloud – Estra 1 10 2 4 16 tetraen 3 ol [mzcloud.org]

An In-Depth Technical Guide to the Physical Characteristics of Estra-1,3,5(10),16-tetraene-3,17-diol diacetate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical characteristics of Estra-1,3,5(10),16-tetraene-3,17-diol diacetate. Given the limited availability of direct experimental data for this specific molecule, this document integrates established knowledge of closely related steroidal compounds to offer a predictive and methodological framework for its study. Every effort has been made to ground the information in authoritative sources and established analytical principles.

Introduction and Molecular Identity

Estra-1,3,5(10),16-tetraene-3,17-diol diacetate is a synthetic steroidal compound. Its core structure is based on the estrane skeleton, characteristic of estrogenic molecules. The presence of the aromatic A ring and the additional unsaturation at the 16-position, combined with the diacetate functionalization at the 3 and 17 positions, suggests potential for unique biological activity and physicochemical properties. A comprehensive understanding of these characteristics is crucial for its potential application in research and drug development.

Key Identifiers:

Physicochemical Properties: A Predictive Analysis

| Property | Value | Source/Method |

| Melting Point | Not available | Experimental data is not published. |

| Boiling Point | Not available | Experimental data is not published. |

| Solubility | Expected to be soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF). Sparingly soluble in aqueous buffers. | Based on the solubility of similar steroids like 17α-Estradiol. |

| Appearance | Likely a white to off-white crystalline solid. | General characteristic of purified steroidal compounds. |

| LogP (Predicted) | ~4.7 | Computational prediction based on structure. |

Synthesis and Structural Elucidation: A Methodological Approach

While a specific, published synthesis for Estra-1,3,5(10),16-tetraene-3,17-diol diacetate is not available, a plausible synthetic route can be conceptualized based on established steroid chemistry. A potential starting material would be estrone, which can undergo modifications to introduce the C16-C17 double bond, followed by reduction of the C17 ketone and subsequent diacetylation.

A recent study on the synthesis of nitric oxide-releasing estra-1,3,5,16-tetraene analogs provides valuable insights into the formation of the tetraene scaffold[5].

Hypothetical Synthetic Workflow

Caption: A plausible synthetic pathway for Estra-1,3,5(10),16-tetraene-3,17-diol diacetate.

Analytical Characterization Workflow

The structural confirmation of the synthesized product would rely on a suite of standard analytical techniques.

Caption: Standard workflow for the characterization and purity assessment of a synthetic steroid.

Spectroscopic and Chromatographic Profile

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a cornerstone technique for the structural elucidation of steroids[6][7][8][9]. For Estra-1,3,5(10),16-tetraene-3,17-diol diacetate, the following spectral features would be anticipated:

-

¹H NMR:

-

Aromatic Protons: Signals in the downfield region (typically δ 6.5-7.5 ppm) corresponding to the protons on the A-ring.

-

Olefinic Protons: A characteristic signal for the proton at C16, likely appearing as a multiplet.

-

C17 Proton: A signal whose chemical shift and coupling pattern would be indicative of the stereochemistry at this position.

-

Acetyl Protons: Two sharp singlets, each integrating to 3H, in the upfield region (around δ 2.0-2.3 ppm).

-

Steroidal Backbone: A complex series of overlapping multiplets in the upfield region corresponding to the aliphatic protons of the steroid nucleus.

-

-

¹³C NMR:

-

Carbonyl Carbons: Resonances in the downfield region (δ 169-172 ppm) for the two acetate carbonyls.

-

Aromatic and Olefinic Carbons: Signals in the region of δ 110-160 ppm.

-

Acetyl Methyl Carbons: Resonances in the upfield region (around δ 21 ppm).

-

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight and fragmentation pattern of the molecule[3][10][11][12][13].

-

High-Resolution Mass Spectrometry (HRMS): Would be used to confirm the elemental composition (C₂₂H₂₆O₄) by providing a highly accurate mass measurement.

-

Tandem Mass Spectrometry (MS/MS): Would reveal characteristic fragmentation patterns, including the loss of acetic acid moieties, which can aid in structural confirmation.

Infrared (IR) Spectroscopy

IR spectroscopy would identify key functional groups. Expected characteristic absorption bands include:

-

C=O stretching (ester): Strong absorption band around 1735 cm⁻¹.

-

C-O stretching (ester): Bands in the region of 1240-1030 cm⁻¹.

-

C=C stretching (aromatic and olefinic): Bands around 1600-1450 cm⁻¹.

-

C-H stretching (aromatic and aliphatic): Bands above and below 3000 cm⁻¹, respectively.

Potential Biological Activity and Signaling Pathways

The biological activity of Estra-1,3,5(10),16-tetraene-3,17-diol diacetate has not been explicitly reported. However, its structural similarity to estradiol suggests it may possess estrogenic or anti-estrogenic properties. Synthetic estrogens can exert their effects through binding to estrogen receptors (ERα and ERβ), which can modulate gene expression and cellular signaling pathways[1][14][15].

Recent research on estra-1,3,5,16-tetraene analogs has shown potent anti-proliferative activity against liver cancer cell lines, acting as dual inhibitors of EGFR and MRP2[5]. This suggests that modifications to the estrane scaffold, including the introduction of the C16-C17 double bond, can lead to novel pharmacological profiles beyond simple estrogenic activity.

Canonical Estrogen Receptor Signaling Pathway

Caption: A simplified diagram of the canonical estrogen receptor signaling pathway.

Conclusion

Estra-1,3,5(10),16-tetraene-3,17-diol diacetate is a compound of interest due to its unique steroidal structure. While direct experimental data on its physical characteristics are sparse, this guide provides a robust framework for its synthesis, characterization, and potential biological evaluation based on established principles of steroid chemistry and pharmacology. Further research is warranted to fully elucidate the properties of this molecule and its potential applications.

References

- Adeel, M., Song, X., Wang, Y., Francis, D., & Yang, Y. (2017). Environmental impact of estrogens on human, animal and plant life: A critical review.

- Estrogenic activity of natural and synthetic estrogens in human breast cancer cells in culture. (1997). Environmental Health Perspectives, 105(Suppl 3), 637–645.

- Hilakivi-Clarke, L., de Assis, S., & Warri, A. (2013). Exposures to Synthetic Estrogens at Different Times During the Life, and Their Effect on Breast Cancer Risk. Journal of Mammary Gland Biology and Neoplasia, 18(1), 49–64.

-

Chemsrc. (n.d.). CAS#:20592-42-1 | Estra-1,3,5(10),16-tetraene-3,17-diol diacetate. Retrieved from [Link]

-

Clue. (2019, July 5). Synthetic Estrogen 101. Retrieved from [Link]

- Hassan, M. S., & El-Messery, S. M. (2023). Utilizing Estra-1,3,5,16-Tetraene Scaffold: Design and Synthesis of Nitric Oxide Donors as Chemotherapeutic Resistance Combating Agents in Liver Cancer. Molecules, 28(6), 2694.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 101988, Estra-1,3,5(10),16-tetraen-3-ol. Retrieved from [Link]

- Soldin, S. J., & Soldin, O. P. (2009). High-Sensitivity Tandem Mass Spectrometry Assay for Serum Estrone and Estradiol.

- Tani, M., et al. (1987). Mode of action of estra-1,3,5(10)-triene-3,17 beta-diol 3-benzoate 17-[4-(4-bis(2-chloroethyl)amino)phenyl)-1-oxobutoxy)acetate) on human breast carcinoma xenografts in nude mice. Gan To Kagaku Ryoho. Cancer & Chemotherapy, 14(5 Pt 2), 1668–1673.

- Abdel-Magid, A. F. (2023). Synthesis, Crystal Structure, Hirshfeld Surface Analysis, DFT Studies, and Its Binding to Human Serum Albumin Studied through Fluorescence Quenching and In Silico Docking Studies. Molecules, 28(16), 6149.

- Faupel-Badger, J. M., et al. (2010). A Liquid Chromatography-Mass Spectrometry Method for the Simultaneous Measurement of Fifteen Urinary Estrogens and Estrogen Metabolites: Assay Reproducibility and Inter-individual Variability. Cancer Epidemiology, Biomarkers & Prevention, 19(8), 2090–2101.

- Kirk, D. N., et al. (1990). A survey of the high-field 1H NMR spectra of the steroid hormones, their hydroxylated derivatives, and related compounds. Journal of the Chemical Society, Perkin Transactions 2, (10), 1567–1594.

- Shoolery, J. N. (1984). Recent developments in 13C- and proton-NMR.

- Wu, C.-C., et al. (2021). Resolving Entangled JH-H-Coupling Patterns for Steroidal Structure Determinations by NMR Spectroscopy. Molecules, 26(15), 4467.

-

Institute of Organic Chemistry, University of Hamburg. (n.d.). Interpretation of NMR spectra of steroids. Retrieved from [Link]om.pdf)

Sources

- 1. mdpi.com [mdpi.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Current strategies for quantification of estrogens in clinical research - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A survey of the high-field 1H NMR spectra of the steroid hormones, their hydroxylated derivatives, and related compounds - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. Utilizing Estra-1,3,5,16-Tetraene Scaffold: Design and Synthesis of Nitric Oxide Donors as Chemotherapeutic Resistance Combating Agents in Liver Cancer [mdpi.com]

- 6. iosrjournals.org [iosrjournals.org]

- 7. [Chemical structural analysis of steroids by NMR spectroscopy] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Resolving Entangled JH-H-Coupling Patterns for Steroidal Structure Determinations by NMR Spectroscopy [mdpi.com]

- 9. chem.uzh.ch [chem.uzh.ch]

- 10. academic.oup.com [academic.oup.com]

- 11. Ultrafiltration Tandem Mass Spectrometry of Estrogens for Characterization of Structure and Affinity for Human Estrogen Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. A Liquid Chromatography-Mass Spectrometry Method for the Simultaneous Measurement of Fifteen Urinary Estrogens and Estrogen Metabolites: Assay Reproducibility and Inter-individual Variability - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Estrogenic activity of natural and synthetic estrogens in human breast cancer cells in culture - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Exposures to Synthetic Estrogens at Different Times During the Life, and Their Effect on Breast Cancer Risk - PMC [pmc.ncbi.nlm.nih.gov]

Biological activity of estratetraene derivatives

An In-Depth Technical Guide to the Biological Activity of Estratetraene Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Estratetraene derivatives, a class of steroid compounds characterized by a unique four double-bond steroidal nucleus, represent a fascinating and evolving area of research. While structurally related to estrogens, their biological activities are remarkably diverse, extending beyond classical hormonal pathways to include potent neurosteroid modulation and putative pheromonal effects. This guide provides a comprehensive technical overview of the synthesis, mechanisms of action, and biological evaluation of these compounds. We delve into the causality behind experimental design, present detailed protocols for key assays, and explore the therapeutic potential of estratetraene derivatives in drug discovery.

Introduction: The Estratetraene Core Structure

The foundational molecule of this class is estratetraenol (estra-1,3,5(10),16-tetraen-3-ol), an endogenous steroid identified in pregnant women[1]. Structurally, it is an estrane (C18) steroid, analogous to estradiol but distinguished by the absence of the C17β hydroxyl group and the presence of a double bond between the C16 and C17 positions[1]. This seemingly minor structural alteration dramatically shifts its biological profile, rendering it largely devoid of classical estrogenic activity while opening the door to other biological functions[1]. The strategic chemical modification of this core structure has yielded a plethora of derivatives with tailored activities, making them attractive candidates for drug development.

Synthesis and Chemical Derivatization Strategies

The generation of novel estratetraene derivatives is fundamental to exploring their structure-activity relationships (SAR). Synthetic strategies often begin with commercially available steroid precursors, employing a series of chemical transformations to introduce specific functional groups or alter the core scaffold.

Rationale for Derivatization

The primary goal of derivatization is to modulate the molecule's pharmacokinetic and pharmacodynamic properties. This can involve:

-

Enhancing Receptor Affinity and Selectivity: Introducing substituents at key positions can increase binding affinity for a specific target or discriminate between receptor subtypes (e.g., Estrogen Receptor α vs. β). For example, adding a 7α-thioether side chain to an estradiene scaffold was shown to be highly sensitive to the nature of the side chain in determining estrogen receptor selectivity[2].

-

Improving Bioavailability: Modifying polarity and metabolic stability can improve absorption and prolong the compound's half-life in vivo.

-

Exploring Novel Mechanisms: Altering the steroidal A-ring, for instance, can create hybrid molecules that interact with entirely new targets, such as tubulin[3].

The molecular scaffold approach, where the core structure is retained while peripheral groups are modified, is a common and effective strategy in drug design for natural products and their derivatives[4].

Example Synthetic Workflow: Generation of Novel Derivatives

The following diagram illustrates a generalized workflow for the synthesis and initial screening of novel estratetraene derivatives, a critical first step in the drug discovery process[5][6].

Caption: Generalized workflow for the synthesis and screening of estratetraene derivatives.

Key Biological Activities and Mechanisms of Action

Estratetraene derivatives exhibit a spectrum of biological activities, primarily centered on estrogen receptor modulation and neurosteroid activity.

Estrogenic and Antiestrogenic Activity

While the parent compound, estratetraenol, has no known estrogenic effects[1], certain synthetic derivatives can act as potent estrogen receptor modulators[2]. These compounds primarily exert their effects by binding to the two main estrogen receptor (ER) isoforms, ERα and ERβ.

-

Mechanism of Action: Upon binding, the derivative can act as an agonist, mimicking estradiol, or as an antagonist, blocking the receptor's action. Agonist binding typically induces a conformational change in the receptor, promoting dimerization, DNA binding to Estrogen Response Elements (EREs), and recruitment of co-activators to initiate gene transcription. Pure antagonists, such as those with bulky 7α-alkylamide side-chains, can impair receptor dimerization and increase receptor turnover, effectively downregulating the estrogen signaling pathway[7]. The specific functional activity is highly dependent on the nature of the chemical modifications made to the estratetraene core[2].

Neurosteroid Activity: Modulation of GABA-A Receptors

Perhaps the most significant non-classical role of steroid derivatives, including those related to estratetraene, is their function as neuroactive steroids. These molecules can rapidly alter neuronal excitability by interacting with membrane-bound ion channels, most notably the γ-aminobutyric acid type A (GABA-A) receptor[8][9][10].

-

Mechanism of Action: Many neurosteroids, particularly 3α-hydroxy-pregnane derivatives, act as potent positive allosteric modulators (PAMs) of the GABA-A receptor[8][10]. They bind to a transmembrane site on the receptor, distinct from the GABA binding site, enhancing the receptor's response to GABA[9]. This potentiation leads to an increased influx of chloride ions (Cl-), hyperpolarizing the neuron and making it less likely to fire an action potential. This inhibitory effect underlies the anxiolytic, sedative, and anticonvulsant properties of these compounds[10][11]. Conversely, other derivatives, such as sulfated neurosteroids, can act as negative allosteric modulators (NAMs) or pore blockers, producing excitatory effects[9].

The following diagram illustrates the modulatory action of a neurosteroid PAM on the GABA-A receptor.

Caption: Allosteric modulation of the GABA-A receptor by a neurosteroid derivative.

Putative Pheromonal Effects

Estratetraenol has been described as having pheromone-like activities in humans, although this area remains a subject of ongoing research and debate. Studies have suggested that olfactory exposure to estratetraenol can influence mood and physiological states, potentially by sending signals of fertility that affect mate perception and behavior[1][]. This activity is thought to be mediated through the vomeronasal organ and olfactory system, but the precise receptor targets and signaling pathways are not well-defined.

Experimental Protocols for Biological Evaluation

Rigorous and validated experimental protocols are essential to accurately characterize the biological activity of estratetraene derivatives.

Protocol: Estrogen Receptor Competitive Binding Assay

This assay determines the ability of a test compound to compete with a radiolabeled ligand (e.g., [³H]-estradiol) for binding to the estrogen receptor. It is a crucial first step to identify compounds that interact with the target.[13]

-

Causality and Justification: A competitive binding assay is used to measure the binding affinity (Ki) of a compound for a receptor. The principle is that an unlabeled test compound will compete with a constant concentration of a high-affinity radiolabeled ligand. The amount of radiolabeled ligand displaced is proportional to the affinity and concentration of the test compound. This method is a robust and standardized way to screen large numbers of chemicals for receptor interaction[13][14]. Using secondary analyses like Lineweaver-Burk plots can confirm true competitive inhibition[14].

-

Step-by-Step Methodology:

-

Receptor Preparation: Prepare a source of estrogen receptors, typically from rat uterine cytosol (RUC) or using recombinant human ERα or ERβ protein[13].

-

Assay Buffer: Prepare an appropriate assay buffer (e.g., Tris-HCl with EDTA and molybdate to stabilize the receptor).

-

Incubation: In assay tubes, combine the receptor preparation, a fixed concentration of [³H]-estradiol (e.g., 0.5-1.0 nM), and a range of concentrations of the unlabeled estratetraene derivative (test compound). Include control tubes for total binding (no competitor) and non-specific binding (excess unlabeled estradiol).

-

Equilibration: Incubate the mixture for a sufficient time (e.g., 18-24 hours at 4°C) to reach binding equilibrium[15].

-

Separation: Separate receptor-bound from free radioligand. A common method is hydroxylapatite (HAP) adsorption or dextran-coated charcoal, which binds the free [³H]-estradiol, allowing the receptor-bound portion to be measured after centrifugation.

-

Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to determine the IC50 value (the concentration of the derivative that inhibits 50% of the specific binding of the radioligand). Calculate the relative binding affinity (RBA) or the inhibition constant (Ki) using the Cheng-Prusoff equation.

-

Protocol: ERE-Luciferase Reporter Gene Assay

This functional assay measures the ability of a compound to activate or inhibit estrogen receptor-mediated gene transcription.

-

Causality and Justification: While a binding assay confirms interaction, it does not reveal function (agonist vs. antagonist). A reporter gene assay provides this crucial functional data. Cells are engineered to contain a luciferase reporter gene under the control of an Estrogen Response Element (ERE). If a test compound binds to and activates the endogenous ER, the ER-ligand complex will bind to the ERE and drive the expression of luciferase, which produces a measurable light signal. This provides a quantitative measure of the compound's functional estrogenic activity[2].

-

Step-by-Step Methodology:

-

Cell Culture: Culture a suitable cell line (e.g., MCF-7 breast cancer cells, which endogenously express ERα) in a phenol red-free medium to eliminate estrogenic background.

-

Transfection: Transfect the cells with a plasmid vector containing the ERE sequence upstream of a luciferase reporter gene (e.g., pERE-tk-luc).

-

Treatment: Plate the transfected cells and treat them with a range of concentrations of the estratetraene derivative. Include a positive control (estradiol) and a negative control (vehicle). To test for antagonistic activity, co-treat cells with estradiol and the test compound.

-

Incubation: Incubate the cells for 24-48 hours to allow for transcription and translation of the luciferase enzyme.

-

Lysis and Assay: Lyse the cells and add a luciferase substrate (e.g., luciferin).

-

Measurement: Measure the luminescence produced using a luminometer.

-

Data Analysis: Normalize the luminescence signal to cell viability (e.g., using an MTT assay) or total protein content. Plot the relative light units (RLU) against the log concentration of the compound to determine the EC50 (for agonists) or IC50 (for antagonists).

-

Data Presentation: Comparative Biological Activities

Summarizing quantitative data in a structured format is essential for comparing the potency and selectivity of different derivatives.

Table 1: Example Comparative Binding Affinities of Estratetraene Derivatives for Estrogen Receptors

| Compound | Derivative Type | ERα RBA (%)¹ | ERβ RBA (%)¹ | Receptor Selectivity (β/α) | Reference |

| Estradiol | Endogenous Estrogen | 100 | 100 | 1.0 | [13] |

| Derivative A | 7α-thioalkyl | 15.2 | 45.6 | 3.0 | [2] |

| Derivative B | 7α-thioaryl | 5.5 | 2.1 | 0.38 | [2] |

| Prasterone | Weak Agonist | ~0.02 | N/A | N/A | [16] |

| Bisphenol A | Xenoestrogen | ~0.01 | N/A | N/A | [16] |

¹Relative Binding Affinity (RBA) is calculated with Estradiol set to 100%. Data are illustrative based on published findings.

Therapeutic Potential and Future Directions

The diverse biological activities of estratetraene derivatives make them promising candidates for therapeutic development in several areas:

-

Neuroprotection and Neurological Disorders: As potent modulators of GABA-A receptors, derivatives could be developed as novel anxiolytics, anticonvulsants, or sedatives[10]. Their neuroprotective effects also suggest potential applications in neurodegenerative diseases[11]. Synthetic neurosteroids like ganaxolone are already being evaluated for epilepsy[10].

-

Hormone-Dependent Cancers: Derivatives designed as pure ER antagonists could be valuable in treating estrogen-sensitive cancers, such as breast cancer, potentially overcoming resistance to existing therapies[7][17].

-

Mental Health: Given their rapid action on neuronal excitability and potential mood-altering effects, neuroactive estratetraene derivatives are being explored for conditions like postpartum depression[18].

Future research should focus on developing derivatives with enhanced receptor selectivity and improved pharmacokinetic profiles to minimize off-target effects and maximize therapeutic efficacy. The application of computational modeling and advanced screening technologies will be instrumental in accelerating the discovery and optimization of new lead compounds[5][6].

Conclusion

Estratetraene derivatives are a versatile class of steroidal compounds whose biological activities extend far beyond their structural relationship to estrogens. Through targeted chemical synthesis, it is possible to create derivatives that act as selective estrogen receptor modulators or as potent neuroactive steroids that allosterically modulate GABA-A receptors. The continued exploration of their structure-activity relationships, guided by robust biochemical and functional assays, holds significant promise for the development of novel therapeutics for a range of neurological and endocrine-related disorders.

References

- Title: Synthesis and Estrogenic Activities of Novel 7-thiosubstituted Estratriene Derivatives Source: PubMed URL

- Title: Estratetraenol - Wikipedia Source: Wikipedia URL

- Title: Estratetraenol | 1150-90-9 | FE22835 - Biosynth Source: Biosynth URL

- Title: Synthesis and Structure-Activity Profiles of A-homoestranes, the Estratropones Source: PubMed URL

- Title: CAS 1150-90-9 Estratetraenol - BOC Sciences Source: BOC Sciences URL

- Title: Nature of the binding interaction for 50 structurally diverse chemicals with rat estrogen receptors Source: PubMed URL

- Title: Biological Activity of Monoterpene-Based Scaffolds: A Natural Toolbox for Drug Discovery Source: MDPI URL

- Title: Synthesis of isosteric triterpenoid derivatives and antifungal activity Source: PubMed URL

- Title: Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids Source: PubMed Central URL

- Title: The estrogen receptor relative binding affinities of 188 natural and xenochemicals: structural diversity of ligands Source: PubMed URL

- Title: Action of "pure" antiestrogens in inhibiting estrogen receptor action Source: PubMed URL

- Title: Biological activity of oleanane triterpene derivatives obtained by chemical derivatization Source: PubMed URL

- Title: Neurosteroidogenesis today: Novel targets for neuroactive steroid synthesis and action and their relevance for translational research Source: PubMed Central URL

- Title: Structural insights into opposing actions of neurosteroids on GABAA receptors Source: PubMed Central URL

- Title: Biological activities of meroterpenoids isolated from different sources Source: PubMed Central URL

- Title: Sensitivity Enhancement for Separation-Based Analytical Techniques Utilizing Solid-Phase Enrichment Approaches and Analyte Derivatization for Trace Analysis in Various Matrices Source: MDPI URL

- Title: Special Issue “Advances in Drug Discovery and Synthesis” Source: MDPI URL

- Title: Multifaceted Actions of Neurosteroids Source: bioRxiv URL

- Title: Neurosteroids: Endogenous Role in the Human Brian and Therapeutic Potentials Source: PubMed Central URL

- Title: Synthesis, Molecular Docking Study and in vitro Anticancer Activity of Tetrazole Linked Benzochromene Derivatives Source: PubMed URL

- Title: Sesterterpenoids: sources, structural diversity, biological activity, and data management Source: Royal Society of Chemistry URL

- Title: Neuroprotective Actions of Neurosteroids Source: PubMed Central URL

- Title: Differential Ligand Binding Affinities of Human Estrogen receptor-α Isoforms Source: PubMed URL

- Title: Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)

- Title: Kinetic analysis of estrogen receptor/ligand interactions Source: PubMed Central URL

-

Title: Reactivity and Biological Activity of the Marine Sesquiterpene Hydroquinone Avarol and Related Compounds from Sponges of the Order Dictyoceratida Source: ResearchGate URL: [Link]

- Title: Structure, Affinity, and Availability of Estrogen Receptor Complexes in the Cellular Environment Source: Journal of Biological Chemistry URL

-

Title: Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy Source: Frontiers URL: [Link]

- Title: The Role of the Endogenous Antioxidant Enzymes and Malondialdehyde in Essential Hypertension Source: PubMed Central URL

- Title: Natural Compounds in Sex Hormone-Dependent Cancers: The Role of Triterpenes as Therapeutic Agents Source: PubMed URL

-

Title: Role of endogenous and exogenous antioxidants in risk of six cancers: evidence from the Mendelian randomization study Source: Frontiers URL: [Link]

-

Title: (PDF) Sensitivity Enhancement for Separation-Based Analytical Techniques Utilizing Solid-Phase Enrichment Approaches and Analyte Derivatization for Trace Analysis in Various Matrices Source: ResearchGate URL: [Link]

-

Title: New Advances in Synthetic Chemistry to Accelerate Drug Discovery Source: YouTube URL: [Link]

- Title: Disorders of Endogenous and Exogenous Antioxidants in Neurological Diseases Source: PubMed Central URL

- Title: Supplementing pharmaceutical analysis techniques using radiotracers Source: PubMed URL

-

Title: Endogenous Antioxidants: A Review of their Role in Oxidative Stress Source: ResearchGate URL: [Link]

- Title: The role of endogenous and exogenous enzymes in chronic wounds: a focus on the implications of aberrant levels of both host and bacterial proteases in wound healing Source: PubMed URL

-

Title: Advancing Macrocycles in Drug Discovery Source: YouTube URL: [Link]

Sources

- 1. Estratetraenol - Wikipedia [en.wikipedia.org]

- 2. Synthesis and estrogenic activities of novel 7-thiosubstituted estratriene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and structure-activity profiles of A-homoestranes, the estratropones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. youtube.com [youtube.com]

- 7. Action of "pure" antiestrogens in inhibiting estrogen receptor action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Neurosteroidogenesis today: Novel targets for neuroactive steroid synthesis and action and their relevance for translational research - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structural insights into opposing actions of neurosteroids on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Neurosteroids: Endogenous Role in the Human Brian and Therapeutic Potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Neuroprotective Actions of Neurosteroids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The estrogen receptor relative binding affinities of 188 natural and xenochemicals: structural diversity of ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Nature of the binding interaction for 50 structurally diverse chemicals with rat estrogen receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Structure, Affinity, and Availability of Estrogen Receptor Complexes in the Cellular Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Kinetic analysis of estrogen receptor/ligand interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Natural Compounds in Sex Hormone-Dependent Cancers: The Role of Triterpenes as Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. biorxiv.org [biorxiv.org]

An In-Depth Technical Guide to the Safe Handling of Estra-1,3,5(10),16-tetraene-3,17-diol diacetate

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for Estra-1,3,5(10),16-tetraene-3,17-diol diacetate for researchers, scientists, and drug development professionals. Given the limited availability of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes information from structurally related estrogenic compounds and established best practices for handling potent pharmaceutical agents to ensure a high level of safety in the laboratory.

Compound Identification and Properties

Estra-1,3,5(10),16-tetraene-3,17-diol diacetate is a steroidal compound with the CAS number 20592-42-1 and the linear formula C22H26O4[1]. As a derivative of estradiol, it is prudent to handle this compound with the assumption that it may possess potent estrogenic activity. Estrogenic compounds can have significant physiological effects, including reproductive and developmental effects, and some are considered carcinogenic[2]. Therefore, a conservative approach to handling is paramount.

Table 1: Chemical and Physical Properties of Estra-1,3,5(10),16-tetraene-3,17-diol diacetate

| Property | Value | Source |

| CAS Number | 20592-42-1 | |

| Molecular Formula | C22H26O4 | [1] |

| Molecular Weight | 354.45 g/mol | [1] |

Hazard Identification and Risk Assessment

Due to the lack of specific toxicological data for Estra-1,3,5(10),16-tetraene-3,17-diol diacetate, a risk assessment must be based on its structural similarity to other estrogenic steroids like estradiol. Estradiol is classified as a carcinogen and a reproductive hazard[3]. Exposure to potent estrogenic compounds, even in small amounts, can disrupt endocrine function and may lead to adverse health effects[4]. Long-term exposure to hormonally active agents is associated with an increased risk of certain cancers[5].

Potential Hazards:

-

Carcinogenicity: May have carcinogenic effects.

-

Reproductive Toxicity: Potential reproductive hazard[2].

-

Endocrine Disruption: Can interfere with the endocrine system.

-

Irritation: May cause skin and eye irritation upon direct contact.

The primary routes of exposure in a laboratory setting are inhalation of aerosolized powder, dermal contact, and accidental ingestion.

Engineering Controls and Personal Protective Equipment (PPE)

To minimize exposure, a multi-layered approach combining engineering controls and personal protective equipment is essential.

Engineering Controls

-

Chemical Fume Hood: All handling of the solid compound and preparation of solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust and aerosols[3].

-

Glove Box: For procedures involving larger quantities or with a high risk of aerosolization, a glove box or other containment enclosure should be used.

-

Ventilation: Ensure adequate general laboratory ventilation.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory for all personnel handling this compound.

-

Hand Protection: Wear two pairs of nitrile gloves to provide an extra layer of protection. Change gloves frequently, especially if contamination is suspected[6].

-

Eye Protection: Chemical safety goggles or a face shield are required to protect against splashes and airborne particles[7].

-

Respiratory Protection: If there is a risk of exposure outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

-

Body Protection: A lab coat, buttoned completely, is required. For procedures with a higher risk of contamination, a disposable gown should be worn over the lab coat[3].

Caption: Personal Protective Equipment (PPE) Workflow.

Safe Handling and Experimental Protocols

Adherence to strict protocols is crucial to prevent contamination and exposure.

Weighing the Compound

-

Perform all weighing operations within a chemical fume hood or a balance enclosure.

-

Use a dedicated set of spatulas and weighing papers for this compound.

-

Tare the balance with the weighing vessel.

-

Carefully transfer the desired amount of the compound to the vessel, avoiding the creation of dust.

-

Clean the balance and surrounding area with a suitable solvent (e.g., 70% ethanol) after weighing.

-

Dispose of contaminated weighing paper and any residue as hazardous waste.

Solution Preparation

-

In a chemical fume hood, add the solvent to the vessel containing the weighed compound.

-

Cap the vessel securely before mixing or vortexing.

-

If sonication is required, ensure the vessel is sealed to prevent aerosol generation.

-

Label the solution clearly with the compound name, concentration, solvent, date, and appropriate hazard warnings.

Storage Requirements

Proper storage is essential for maintaining the integrity of the compound and ensuring safety.

-

Container: Store in a tightly sealed, clearly labeled container.

-

Location: Keep in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[7].

-

Security: Store in a locked cabinet or a designated area with restricted access to authorized personnel only[6].

Spill and Emergency Procedures

Prompt and appropriate action is critical in the event of a spill or accidental exposure.

Spill Response

Caption: Spill Response Decision Workflow.

For a small spill (powder or solution):

-

Alert personnel in the immediate area.

-

If the spill is a powder, gently cover it with a damp paper towel to avoid aerosolization.

-

If it is a liquid, absorb it with an inert absorbent material.

-

Wipe the area with a suitable solvent, working from the outside in.

-

Collect all contaminated materials in a sealed bag for hazardous waste disposal.

-

Decontaminate the area with a suitable cleaning agent.

For a large spill:

-

Evacuate the area immediately.

-

Alert your institution's environmental health and safety (EHS) office.

-

Prevent entry to the area until it has been decontaminated by trained personnel.

First Aid Measures

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

-

Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Decontamination and Waste Disposal

Thorough decontamination and proper waste disposal are critical to prevent cross-contamination and environmental release.

Decontamination

-

All surfaces and equipment that have come into contact with the compound should be decontaminated.

-

A validated cleaning procedure should be in place. This may involve the use of detergents and solvents known to be effective for steroidal compounds[8].

-

The effectiveness of the decontamination process should be verified periodically.